molecular formula C20H16O9 B13414887 1-Demethyl Hydroxy Daunomycinone

1-Demethyl Hydroxy Daunomycinone

Cat. No.: B13414887
M. Wt: 400.3 g/mol
InChI Key: MSXNUXHBNGANKV-LXGOIASLSA-N
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Description

1-Demethyl Hydroxy Daunomycinone is a derivative of daunomycinone, which is part of the anthracycline family of compounds. These compounds are known for their potent antitumor properties and are widely used in chemotherapy treatments. This compound is particularly notable for its structural modifications, which enhance its biological activity and reduce toxicity compared to its parent compound .

Preparation Methods

The synthesis of 1-Demethyl Hydroxy Daunomycinone involves several key steps. One common method starts with the preparation of hydroxy phthalan, which is then converted into 4,7-dimethoxy isobenzofuran. This intermediate undergoes a Diels-Alder reaction with methyl vinyl ketone to form a tetracyclic structure. Subsequent steps include base-catalyzed reverse-Michael cleavage, reduction of double bonds, and protection of hydroxyl groups . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .

Chemical Reactions Analysis

1-Demethyl Hydroxy Daunomycinone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, which can reduce ketones and aldehydes to alcohols.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Demethyl Hydroxy Daunomycinone has a wide range of applications in scientific research:

Mechanism of Action

1-Demethyl Hydroxy Daunomycinone exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The compound also generates reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

1-Demethyl Hydroxy Daunomycinone is similar to other anthracycline compounds like daunomycin, doxorubicin, and epirubicin. it is unique due to its structural modifications, which enhance its biological activity and reduce toxicity. For example:

Conclusion

This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the development of new chemotherapeutic agents. Its unique properties and wide range of applications make it a compound of great interest for ongoing research and development.

Properties

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

IUPAC Name

(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

InChI

InChI=1S/C20H16O9/c1-29-10-4-2-3-7-12(10)18(25)14-13(15(7)22)16(23)8-5-20(28,19(26)27)6-9(21)11(8)17(14)24/h2-4,9,21,23-24,28H,5-6H2,1H3,(H,26,27)/t9-,20-/m0/s1

InChI Key

MSXNUXHBNGANKV-LXGOIASLSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)O)O)C(=C3C2=O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)O)O)C(=C3C2=O)O)O

Origin of Product

United States

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